molecular formula C13H11BrN2O2 B1418994 N-Benzyl-2-bromo-4-nitroaniline CAS No. 1150271-15-0

N-Benzyl-2-bromo-4-nitroaniline

Cat. No. B1418994
M. Wt: 307.14 g/mol
InChI Key: KFZNBRDIUGUIKO-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-4-nitroaniline is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of N-Benzyl-2-bromo-4-nitroaniline involves several steps. The 2-methyl-4-nitroaniline (NA) is converted into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA) . The presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.


Molecular Structure Analysis

The InChI code for N-Benzyl-2-bromo-4-nitroaniline is 1S/C13H11BrN2O2/c14-12-8-11 (16 (17)18)6-7-13 (12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

N-Benzyl-2-bromo-4-nitroaniline, as a derivative of nitroaniline, plays a significant role in various synthetic processes. For instance, in the synthesis of N‐benzylated anilines, the presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

N-Benzyl-2-bromo-4-nitroaniline, as a derivative of nitroaniline, plays a significant role in various synthetic processes. For instance, in the synthesis of N‐benzylated anilines, the presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds (Pati et al., 2004). Similarly, the cyclisation of N-acylated derivatives of N-benzyl-o-nitroaniline shows distinct reactivity patterns, influenced by the structural composition of the nitroaniline derivative (Machin et al., 1976).

Nonlinear Optical Properties

N-Benzyl-2-bromo-4-nitroaniline exhibits notable properties in the realm of nonlinear optics. Studies have shown that derivatives like N-benzyl-2-methyl-4-nitroaniline (BNA) have significant second-harmonic generation (SHG) efficiency, making them suitable for applications in the field of optics and laser technology (Kalaivanan & Srinivasan, 2017). Similarly, N-substituted derivatives of 4-nitroaniline, including N-benzyl derivatives, have been synthesized and analyzed for their potential in nonlinear optical materials, demonstrating high SH activity and stability (Hashimoto et al., 1997).

Catalysis and Chemical Reactions

In catalytic processes, benzyl bromides and related molecules, including nitrobenzyl bromides, have been activated for radical reactions via single-electron-transfer (SET) processes. This activation has been exploited in novel carbene-catalyzed reactions under reductive conditions, paving the way for unconventional transformations of nitrobenzyl bromides (Li et al., 2016).

Biological and Environmental Applications

In the biological and environmental spheres, the microbial degradation of N-methyl-4-nitroaniline (MNA), a related compound, has been studied for its aerobic degradation by specific bacterial strains. This research highlights the potential for bioremediation of nitroaniline derivatives in environmental contexts (Khan et al., 2013).

Safety And Hazards

When handling N-Benzyl-2-bromo-4-nitroaniline, it is advised to avoid inhalation of vapour or mist . It is also recommended to wear suitable gloves/gauntlets, protective clothing, and eye protection . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

N-benzyl-2-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNBRDIUGUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656334
Record name N-Benzyl-2-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-bromo-4-nitroaniline

CAS RN

1150271-15-0
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com

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